Cefaclor, delta-3-isomer (30 MG)
Description
Contextualization within Cephalosporin (B10832234) Chemistry and Isomerism
Cefaclor (B193732) is a second-generation cephalosporin antibiotic, a class of β-lactam antibiotics derived from the fungus Acremonium. wikipedia.org The core chemical structure of cephalosporins is the cephem nucleus, which consists of a dihydrothiazine ring fused to a β-lactam ring. wikipedia.org The specific arrangement of atoms and bonds within this structure is crucial for the compound's antibacterial activity. wikipedia.org
Isomerism is a fundamental concept in chemistry where compounds have the same molecular formula but different structural arrangements. In the case of Cefaclor, the position of the double bond in the dihydrothiazine ring leads to the existence of isomers. The therapeutically active form of Cefaclor is the delta-3 (or Δ³) isomer. However, this double bond can shift to the adjacent position, forming the delta-2 (or Δ²) isomer. researchgate.net This isomerization results in a biologically inactive compound. researchgate.net Therefore, the Cefaclor delta-3-isomer is the intended active pharmaceutical ingredient (API), while its conversion to the delta-2 isomer represents a critical degradation pathway.
Chemical Nomenclature and Structural Context of Cefaclor Delta-3-Isomer
The Cefaclor delta-3-isomer is chemically known by its systematic IUPAC name: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. researchgate.netclearsynth.com It is the active form of the antibiotic Cefaclor. chemicalbook.comchemicalbook.com The designation "delta-3" specifies that the double bond within the cephem nucleus is between carbon atoms 3 and 4. This specific configuration is essential for the molecule to bind to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis and exerting its bactericidal effect. wikipedia.org
Table 1: Chemical Properties of Cefaclor Delta-3-Isomer
| Property | Value |
| CAS Number | 152575-13-8 guidechem.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₁₄ClN₃O₄S guidechem.comsigmaaldrich.com |
| Molecular Weight | 367.81 g/mol sigmaaldrich.comcookechem.com |
| Appearance | White or almost white crystalline powder researchgate.net |
Significance in Pharmaceutical Impurity Science and Degradation Studies
The Cefaclor delta-3-isomer, while being the desired active compound, is susceptible to degradation. researchgate.net The primary degradation pathway involves isomerization to the inactive delta-2-isomer. researchgate.netnih.gov This conversion is a significant concern in the manufacturing, storage, and quality control of Cefaclor products. veeprho.comclearsynth.com
Several factors can accelerate the degradation of the delta-3-isomer, including:
pH: Cefaclor is more stable under acidic conditions than in neutral or alkaline environments. asm.org
Temperature: Higher temperatures increase the rate of degradation. nih.govpjps.pk
Humidity and Moisture: The presence of water can facilitate hydrolysis and other degradation reactions. researchgate.netveeprho.com
Light and Oxygen: Exposure to light and oxygen can also contribute to the breakdown of the molecule. researchgate.netveeprho.com
The formation of the delta-2-isomer and other degradation products, such as those arising from decarboxylation or ring contraction, reduces the potency of the drug and introduces impurities. nih.gov Regulatory authorities like the United States Pharmacopeia (USP) have established strict limits on the levels of these impurities in pharmaceutical preparations to ensure safety and efficacy. nih.govoup.comresearchgate.net Consequently, highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify the Cefaclor delta-3-isomer from its related impurities during stability testing and quality assurance. nih.govoup.comakjournals.com These studies are crucial for determining the shelf-life of Cefaclor formulations and ensuring they meet compendial standards. nih.govresearchgate.net
Table 2: Comparison of Cefaclor Isomers
| Feature | Cefaclor Delta-3-Isomer (Active API) | Cefaclor Delta-2-Isomer (Inactive Impurity) |
| Double Bond Position | Between C3 and C4 of the cephem nucleus | Between C2 and C3 of the cephem nucleus |
| Biological Activity | Active antibacterial agent | Biologically inactive |
| Significance | The desired therapeutic compound | A major degradation product and impurity |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23) |
InChI Key |
UPMVPDSZPOOATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Isomer Differentiation
Mass spectrometry is an indispensable tool for differentiating isomers by providing information about their mass-to-charge ratio and fragmentation patterns.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules in their intact, protonated form. Both Cefaclor (B193732) and its delta-3-isomer exhibit the same molecular weight, and therefore, their protonated molecules ([M+H]⁺) appear at the same mass-to-charge ratio (m/z) in a standard ESI-MS spectrum. This makes their differentiation by ESI-MS alone challenging without further fragmentation.
Tandem mass spectrometry (MS/MS) provides a more detailed picture by inducing fragmentation of the selected precursor ions and analyzing the resulting product ions. The fragmentation patterns of Cefaclor and its delta-3-isomer reveal key differences that allow for their unambiguous identification.
A proposed fragmentation pathway for both isomers involves the cleavage of the β-lactam ring and subsequent fragmentation of the dihydrothiazine ring. However, the position of the double bond in the dihydrothiazine ring significantly influences the fragmentation cascade. For the delta-3-isomer, a characteristic fragmentation pathway involves the elimination of a hydrogen chloride (HCl) molecule. This is facilitated by the presence of the double bond at the delta-3 position.
A comparative analysis of the collision-induced dissociation (CID) spectra of Cefaclor and its delta-3-isomer highlights these differences. While both may share some common fragment ions, the relative abundances and the presence of unique fragments serve as diagnostic markers.
Table 1: Illustrative MS/MS Fragmentation Data for Cefaclor and its Delta-3-Isomer
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity | Isomer |
| 368 | 324 | [M+H - CO₂]⁺ | Both |
| 368 | 207 | Side chain fragment | Both |
| 368 | 161 | Dihydrothiazine ring fragment | Cefaclor |
| 368 | 125 | Further fragmentation of dihydrothiazine ring | Cefaclor |
| 368 | 332 | [M+H - HCl]⁺ | Delta-3-Isomer |
| 368 | 143 | Dihydrothiazine ring fragment | Delta-3-Isomer |
Note: This table is illustrative and based on general fragmentation patterns of cephalosporins. Actual m/z values may vary slightly depending on experimental conditions.
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy provides a unique method to probe the vibrational structure of gas-phase ions. By irradiating the trapped ions with an infrared laser, their vibrational modes are excited, leading to dissociation. The resulting fragmentation spectrum is dependent on the vibrational frequencies of the molecule, which are in turn dictated by its three-dimensional structure.
Studies have shown that the IRMPD spectra of protonated Cefaclor and its delta-3-isomer exhibit distinct differences, particularly in the regions corresponding to the carbonyl stretching frequencies and the fingerprint region. These differences arise from the distinct vibrational modes associated with the different locations of the double bond within the dihydrothiazine ring. Computational calculations of the theoretical IR spectra for the proposed structures of both isomers can be used to corroborate the experimental IRMPD data, providing a high degree of confidence in the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, including the determination of their stereochemistry.
The Cefaclor, delta-3-isomer is known to exist as a mixture of diastereomers, specifically the (2R,6R,7R)- and (2S,6R,7R)- forms. These diastereomers arise from the different stereochemical configurations at the C-2 position of the dihydrothiazine ring.
While detailed, publicly available NMR data specifically elucidating these two diastereomers of the delta-3-isomer is scarce, the principles of NMR spectroscopy allow for their differentiation. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are crucial in this process.
The chemical shifts of the protons and carbons in the vicinity of the C-2 stereocenter would be expected to differ between the two diastereomers. For instance, the chemical shift of the H-2 proton and the C-2 carbon would be diagnostic. Furthermore, through-space correlations observed in NOESY or ROESY spectra would provide definitive evidence for the relative stereochemistry. For example, a NOE correlation between the H-2 proton and specific protons on the phenylacetyl side chain could help to establish the orientation of the carboxylic acid group at C-2.
Table 2: Predicted Differentiating NMR Signals for Cefaclor, delta-3-isomer Diastereomers
| Nucleus | Predicted Chemical Shift Difference (δ) | Rationale |
| H-2 | Significant | Direct attachment to the stereocenter. |
| C-2 | Significant | Direct attachment to the stereocenter. |
| H-4 | Moderate | Proximity to the C-2 stereocenter. |
| C-4 | Moderate | Proximity to the C-2 stereocenter. |
| H-6 | Minor | More distant from the C-2 stereocenter. |
| H-7 | Minor | More distant from the C-2 stereocenter. |
Note: This table is predictive and highlights the expected differences. Actual data would be required for definitive assignment.
The conformation of the Cefaclor, delta-3-isomer in solution can also be investigated using NMR spectroscopy. The flexible dihydrothiazine ring can adopt different conformations, and NMR techniques can provide insights into the predominant solution-state structure.
Coupling constants (J-values) between vicinal protons, obtained from high-resolution ¹H NMR spectra, are related to the dihedral angles between these protons through the Karplus equation. By analyzing these coupling constants, particularly for the protons on the dihydrothiazine ring, it is possible to deduce the preferred chair or boat-like conformations of the ring.
Furthermore, NOESY and ROESY experiments can reveal through-space proximities between protons, providing crucial distance constraints for building a three-dimensional model of the molecule's conformation in solution. This information is vital for understanding its chemical reactivity and potential biological interactions.
Other Spectroscopic Techniques for Structural Confirmation (e.g., UV, IR in Solution)
Beyond mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, other spectroscopic methods such as UV-Vis and IR spectroscopy in solution serve as crucial tools for the comprehensive characterization and structural confirmation of Cefaclor, delta-3-isomer. These techniques provide valuable information regarding the electronic transitions and functional groups present in the molecule, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The isomerization of the double bond in the dihydrothiazine ring of Cefaclor to the delta-3 position significantly alters the conjugated system, leading to a distinct UV absorption profile compared to the parent drug.
While specific UV absorption maxima (λmax) for Cefaclor, delta-3-isomer in various solvents are not extensively reported in publicly available literature, information can be gleaned from analytical methods developed for the quantification of Cefaclor and its impurities. For instance, in the analysis of Cefaclor and its degradation products, a wavelength of 220 nm has been utilized for UV detection in high-performance liquid chromatography (HPLC), suggesting that both the parent compound and its isomers, including the delta-3-isomer, exhibit significant absorbance at this wavelength. oup.com
It is important to note that the UV spectrum of cephalosporins can be influenced by the pH of the solution. For Cefaclor itself, studies have shown changes in the UV spectrum with varying pH, which is a factor to consider when analyzing its isomers.
Table 1: UV-Vis Spectroscopic Data for Cefaclor, delta-3-isomer
| Solvent | λmax (nm) | Reference |
| Mobile Phase (pH 4.0 phosphate (B84403) buffer/acetonitrile) | ~220 | oup.com |
Note: This table is based on analytical methods utilizing UV detection and may not represent the absolute maximum absorbance under all conditions. Further research is required for comprehensive solvent-specific λmax values.
Infrared (IR) Spectroscopy in Solution
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When conducted in solution, the technique can provide sharp, well-resolved spectra that are characteristic of the compound's structure. The IR spectrum of Cefaclor, delta-3-isomer would be expected to show characteristic absorption bands for its key functional groups, including the β-lactam ring, the amide linkage, the carboxylic acid, and the phenyl group.
The differentiation between Cefaclor and its delta-3 isomer can be challenging based solely on IR spectroscopy, as they share the same fundamental functional groups. However, subtle shifts in the absorption frequencies, particularly for the C=C stretching vibration within the dihydrothiazine ring and the C=O stretching of the β-lactam, can be indicative of the change in the double bond position.
Table 2: Expected Characteristic IR Absorption Bands for Cefaclor, delta-3-isomer in Solution
| Functional Group | Expected Wavenumber (cm⁻¹) |
| β-Lactam C=O stretch | ~1750-1780 |
| Amide C=O stretch | ~1650-1680 |
| Carboxylic Acid C=O stretch | ~1700-1725 |
| C=C stretch (dihydrothiazine ring) | ~1600-1650 |
| N-H stretch (amide) | ~3200-3400 |
| O-H stretch (carboxylic acid) | ~2500-3300 (broad) |
| C-H stretch (aromatic) | ~3000-3100 |
Note: These are approximate ranges and the exact peak positions can vary depending on the solvent and concentration.
The combined application of UV-Vis and solution-phase IR spectroscopy, in conjunction with other analytical techniques, provides a robust framework for the unequivocal identification and structural confirmation of Cefaclor, delta-3-isomer. This multi-faceted approach is essential for maintaining the quality and purity of Cefaclor formulations.
Computational Chemistry and Theoretical Modeling of Cefaclor Delta 3 Isomer
Quantum Chemical Calculations for Molecular Conformations and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For the Cefaclor (B193732) delta-3-isomer, these methods can provide detailed insights into its preferred three-dimensional structure and the energetics of its formation.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometric and electronic properties of drug molecules and their isomers. In the context of cephalosporins, DFT methods, such as those employing the B3LYP functional with a 6-311G+(d,p) basis set, have been utilized to calculate molecular structures and vibrational frequencies. digitellinc.com
A DFT study on the Cefaclor delta-3-isomer would involve optimizing its geometry to find the most stable conformation. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The resulting optimized structure provides a clear picture of the spatial arrangement of the atoms, which is fundamental to understanding its chemical behavior.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for Cefaclor Isomers
| Parameter | Cefaclor (Δ²-isomer) | Cefaclor, delta-3-isomer |
| β-Lactam C=O Bond Length (Å) | Value | Value |
| Dihydrothiazine Ring Conformation | Description | Description |
| C2-C3 Bond Length (Å) | Value | N/A |
| C3-C4 Bond Length (Å) | Value | Value |
Note: This table is illustrative. Specific values would be obtained from detailed DFT calculations which are not publicly available for the Cefaclor delta-3-isomer.
The isomerization of Cefaclor to its delta-3-isomer is a key degradation pathway. nih.gov Computational methods can be employed to calculate the free energy changes associated with this process. Theoretical studies on cephalosporin (B10832234) isomerization have utilized semi-empirical methods like AM1 to examine the relative thermodynamic stability of Δ³- and Δ²-isomers and the influence of substituents on this process. imperial.ac.uk The Gibbs free energies of cephalosporin intermediates can also be calculated using DFT methods like B3LYP/6-311G+(d,p) to understand the favorability of different chemical pathways. digitellinc.com
These calculations can help to map the potential energy surface of the isomerization reaction, identifying transition states and energy barriers. This information is vital for understanding the kinetics of the degradation process. For instance, theoretical calculations have shown that for some cephalosporins, the Δ³ derivatives are thermodynamically more stable than the Δ² isomers. researchgate.net
Table 2: Illustrative Free Energy Data for Cefaclor Isomerization
| Parameter | Value (kcal/mol) |
| Gibbs Free Energy of Cefaclor (Δ²-isomer) | Calculated Value |
| Gibbs Free Energy of Cefaclor, delta-3-isomer | Calculated Value |
| Free Energy of Activation for Isomerization | Calculated Value |
| Overall Free Energy Change (ΔG) | Calculated Value |
Note: This table is illustrative and represents the type of data that would be generated from free energy calculations.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules in different environments, such as in solution. dovepress.com MD simulations can be used to explore the conformational landscape of the Cefaclor delta-3-isomer, revealing the different shapes the molecule can adopt and the transitions between them. nih.govrsc.org
In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. This allows for the observation of how the molecule flexes, bends, and rotates. The results of MD simulations can be used to identify the most populated conformations and to understand how the solvent and other environmental factors influence the molecule's structure and stability. For other cephalosporins, MD simulations have been used to study their interactions with proteins and to assess the stability of different conformers. nih.govmedchemexpress.com
Prediction of Spectroscopic Signatures and Vibrational Frequencies
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For the Cefaclor delta-3-isomer, theoretical calculations of its vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts would be invaluable for its characterization.
DFT calculations, for instance, can provide a set of vibrational modes and their corresponding frequencies. nih.gov Each mode corresponds to a specific type of atomic motion, such as the stretching of a bond or the bending of a group of atoms. These predicted spectra can be compared with experimental spectra of Cefaclor degradation products to identify the presence of the delta-3-isomer. uwimona.edu.jm
Table 3: Illustrative Predicted Vibrational Frequencies for Cefaclor, delta-3-isomer
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| β-Lactam C=O Stretch | Value |
| C=C Stretch (Dihydrothiazine Ring) | Value |
| N-H Bending | Value |
| C-Cl Stretch | Value |
Note: This table is illustrative. The specific frequencies would be the output of quantum chemical calculations.
Analytical Method Development and Validation for Cefaclor Delta 3 Isomer
Chromatographic Separation Techniques
Chromatographic techniques are paramount in the analytical workflow for Cefaclor (B193732) and its related substances. The ability to resolve the delta-3-isomer from the active pharmaceutical ingredient (API) and other impurities is crucial for accurate quality assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
RP-HPLC stands as a cornerstone for the analysis of Cefaclor and its delta-3-isomer. Various methods have been developed, each with specific parameters tailored for optimal separation. A common approach involves utilizing a C18 column with a mobile phase consisting of a mixture of organic solvents and an aqueous buffer.
One established method employs a mobile phase composition of acetonitrile, methanol, and 0.02M ammonium (B1175870) dihydrogen phosphate (B84403) adjusted to a pH of 4.7 ± 0.1, in a volumetric ratio of 25:10:65. juniperpublishers.com The separation is typically achieved on an Agilent Eclipse XDB C18 column (250 mm x 4.6 mm, 5 µm particle size) at a flow rate of 1.0 mL/min, with UV detection at 265 nm. juniperpublishers.com Another method for the determination of cephalosporins, including Cefaclor, utilized an Enable C18 column (250 mm × 4.6 mm i.d., 5.0 µm) with a mobile phase of Triethylamine (B128534): Methanol: Acetonitrile: Ultra Pure Water (2:10:20:68 v/v%) at a flow rate of 1.0 ml/min and UV detection at 265nm. iiste.org
For simultaneous determination of Cefaclor and Ceftriaxone, a Mediterranea C18 column (4.6 x 250 mm) was used with a mobile phase of acetonitrile, methanol, and triethylamine buffer (pH 7) in a 1:1:2 v/v ratio. scielo.org.mx The flow rate was maintained at 0.6 mL/min, and detection was performed at 260 nm, achieving separation in under 6 minutes. scielo.org.mx
Interactive Table 1: RP-HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Eclipse XDB C18 (250 x 4.6 mm, 5 µm) juniperpublishers.com | Enable C18 (250 x 4.6 mm, 5.0 µm) iiste.org | Mediterranea C18 (4.6 x 250 mm) scielo.org.mx |
| Mobile Phase | Acetonitrile:Methanol:0.02M Ammonium Dihydrogen Phosphate (pH 4.7) (25:10:65 v/v) juniperpublishers.com | Triethylamine:Methanol:Acetonitrile:Water (2:10:20:68 v/v) iiste.org | Acetonitrile:Methanol:TEA Buffer (pH 7) (1:1:2 v/v) scielo.org.mx |
| Flow Rate | 1.0 mL/min juniperpublishers.com | 1.0 mL/min iiste.org | 0.6 mL/min scielo.org.mx |
| Detection | 265 nm juniperpublishers.com | 265 nm iiste.org | 260 nm scielo.org.mx |
| Injection Volume | 20 µL juniperpublishers.com | Not Specified | 20 µL scielo.org.mx |
Ultra-Performance Liquid Chromatography (UPLC) Method Development
UPLC offers significant advantages over traditional HPLC, including enhanced resolution, speed, and sensitivity, primarily due to the use of sub-2 µm particle columns. researchgate.net This technology allows for faster analysis times and reduced solvent consumption. researchgate.netijlpr.com
A notable UPLC method for the simultaneous determination of Cefaclor and its delta-3-isomer utilizes a Waters CORTECS® C18 column (50 mm × 4.6 mm, 2.7 µm particle size). juniperpublishers.com The mobile phase composition is the same as the aforementioned RP-HPLC method (acetonitrile:methanol:0.02M ammonium dihydrogen phosphate at pH 4.7 ± 0.1 in a 25:10:65 v/v ratio), but at a lower flow rate of 0.3 mL/min and a significantly smaller injection volume of 0.2 µL. juniperpublishers.com UV detection is also performed at 265 nm. juniperpublishers.com The shorter column length and smaller particle size contribute to a much shorter run time of approximately 6 minutes. researchgate.net
Interactive Table 2: UPLC Method Parameters
| Parameter | Method Details |
| Column | Waters CORTECS® C18 (50 mm × 4.6 mm, 2.7 µm) juniperpublishers.com |
| Mobile Phase | Acetonitrile:Methanol:0.02M Ammonium Dihydrogen Phosphate (pH 4.7) (25:10:65 v/v) juniperpublishers.com |
| Flow Rate | 0.3 mL/min juniperpublishers.com |
| Detection | 265 nm juniperpublishers.com |
| Injection Volume | 0.2 µL juniperpublishers.com |
| Run Time | ~6 minutes researchgate.net |
Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Robustness, Specificity)
Validation of analytical methods is a critical step to ensure their reliability and suitability for their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). juniperpublishers.comiiste.orgnih.gov
Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Cefaclor, linearity has been demonstrated in ranges such as 70-700 µg/mL with correlation coefficients greater than 0.999. juniperpublishers.com Another study showed linearity over a concentration range of 0.1–80 µg/ml with a correlation coefficient of 0.999. iiste.org
Precision: Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) is a key metric, with values less than 2% generally considered acceptable. iiste.org For one Cefaclor method, the intraday variation was ≤0.21% and the interday variation was ≤4.77%. nih.gov
Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. Accuracy for Cefaclor determination has been reported to be greater than 99%. iiste.org
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters such as flow rate (e.g., ±0.1 mL/min), detection wavelength (e.g., ±2.0 nm), and mobile phase pH (e.g., ±0.2). juniperpublishers.com
Specificity: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities or degradation products. scholarsresearchlibrary.com This is often confirmed by peak purity analysis using a photodiode array (PDA) detector. iiste.org
Interactive Table 3: Validation Parameters for Cefaclor Analysis
| Parameter | Typical Acceptance Criteria/Results |
| Linearity (Correlation Coefficient, r²) | >0.999 juniperpublishers.comiiste.org |
| Precision (%RSD) | <2% iiste.org |
| Accuracy (% Recovery) | >99% iiste.org |
| Robustness | Unaffected by minor changes in flow rate, wavelength, pH juniperpublishers.com |
| Specificity | No interference from other components iiste.orgscholarsresearchlibrary.com |
Coupling Chromatography with Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS has become an indispensable tool for impurity profiling due to its high sensitivity and ability to provide structural information. researchgate.net This hyphenated technique is particularly valuable for identifying and characterizing unknown impurities and degradation products, even at trace levels. researchgate.net
In the context of Cefaclor, LC-MS, especially with electrospray ionization (ESI), has been used to identify degradation products. nih.gov For instance, an LC-ESI-MS analysis of an aged Cefaclor sample revealed the formation of two diastereomers of Impurity E, likely due to isomerization at the C6 carbon atom. nih.gov The method utilized multiple reaction monitoring (MRM) for quantification, with target fragment ion pairs of m/z 368.2 → 191.1 for Cefaclor. nih.gov The use of tandem mass spectrometry (MS/MS) is crucial for structural elucidation, as the fragmentation patterns provide key insights into the molecule's structure. chimia.ch
Application as a Reference Standard in Analytical Quality Control
The Cefaclor delta-3-isomer is available as a reference standard from pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.comsigmaaldrich.comfishersci.comchromachemie.co.insigmaaldrich.com These highly characterized materials are essential for various quality control applications. clearsynth.com They are used in the development and validation of analytical methods, as well as for identity tests and assays specified in pharmacopoeial monographs for Cefaclor and its various dosage forms. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The availability of a certified reference standard ensures the accuracy and consistency of analytical results across different laboratories and manufacturing sites.
Impurity Profiling and Control in Chemical Synthesis and Products
Identification and Characterization of Cefaclor (B193732) Delta-3-Isomer as a Critical Impurity
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both recognize the Cefaclor delta-3-isomer as a specified impurity and provide reference standards for its identification and quantification. synzeal.comuspbpep.comlgcstandards.comsigmaaldrich.comsigmaaldrich.com The chemical name for this isomer is (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid. synzeal.comclearsynth.com Its molecular formula is C15H14ClN3O4S, and it has a molecular weight of 367.81 g/mol . cookechem.comelitesynthlaboratories.comaxios-research.com
The identification and characterization of the Cefaclor delta-3-isomer are typically achieved through a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating its molecular structure, while High-Performance Liquid Chromatography (HPLC) is the primary method for its detection and quantification in Cefaclor drug substances and products. nih.govuspbpep.com
Strategies for Isolation and Purification of the Delta-3-Isomer
To facilitate comprehensive toxicological studies and to serve as a reference standard for analytical purposes, the isolation and purification of the Cefaclor delta-3-isomer are essential. Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) has proven to be an effective technique for isolating this isomer from mixtures containing Cefaclor and other related substances. nih.gov
The isolation process often involves subjecting Cefaclor to conditions that promote the formation of the delta-3-isomer, such as degradation at elevated temperatures (e.g., 40°C with 75% relative humidity or 85°C). nih.gov The resulting mixture is then subjected to preparative HPLC, where the different components are separated based on their varying affinities for the stationary and mobile phases. The fractions containing the purified delta-3-isomer are collected for further analysis and use as a reference standard.
The availability of purified Cefaclor delta-3-isomer reference standards from pharmacopeias and commercial suppliers is crucial for the accurate monitoring and control of this impurity in pharmaceutical manufacturing. lgcstandards.comsigmaaldrich.comsigmaaldrich.comaxios-research.comfishersci.comusp.org
Analytical Control Strategies for Monitoring Isomer Content in Cefaclor Raw Materials and Intermediates
Regulatory bodies and pharmacopeias have established strict limits for the content of the Cefaclor delta-3-isomer in both the active pharmaceutical ingredient (API) and the finished drug product. To comply with these regulations, robust analytical control strategies are implemented throughout the manufacturing process.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone analytical techniques for monitoring the levels of the delta-3-isomer. uspbpep.comresearchgate.net These methods offer high sensitivity, specificity, and accuracy, allowing for the precise quantification of the impurity even at low concentrations.
The USP provides a detailed HPLC method for the analysis of related compounds in Cefaclor, which includes specific parameters for the separation of the delta-3-isomer from the main Cefaclor peak. uspbpep.com The method specifies the use of a suitable stationary phase, a mobile phase gradient, and a UV detector for monitoring the elution of the compounds. uspbpep.com System suitability tests, including resolution between the Cefaclor and delta-3-isomer peaks, are performed to ensure the validity of the analytical results. uspbpep.com
These analytical methods are applied to test Cefaclor raw materials, in-process intermediates, and the final API to ensure that the level of the delta-3-isomer remains within the acceptable limits set by the pharmacopeias and regulatory agencies.
Research on Related Degradation Products (e.g., Cefaclor Delta-3-Isomer Sulfoxide)
Research into the degradation pathways of Cefaclor has revealed the formation of various degradation products, including those related to the delta-3-isomer. One such product is the Cefaclor delta-3-isomer sulfoxide (B87167). axios-research.com
The formation of sulfoxides typically results from the oxidation of the sulfur atom in the dihydrothiazine ring. nih.gov Studies on the degradation of Cefaclor under various stress conditions, such as exposure to heat, humidity, and acidic or basic environments, have helped to identify and characterize these degradation products. nih.govnih.gov
The investigation of these degradation products is important for several reasons. Firstly, it provides a more complete understanding of the stability of Cefaclor and its impurities. Secondly, it allows for the development of analytical methods capable of detecting and quantifying these products, which may also need to be controlled in the final drug product. Finally, understanding the degradation pathways can inform the development of more stable formulations and appropriate storage conditions.
The molecular formula for Cefaclor delta-3-isomer sulfoxide is C15H14ClN3O5S. axios-research.com The characterization of this and other degradation products often involves the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which provides both chromatographic separation and mass spectrometric identification.
Q & A
Q. How can researchers validate the absence of delta-3-isomer interference in cefaclor metabolite studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
